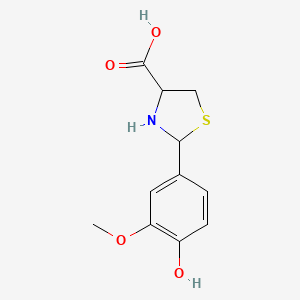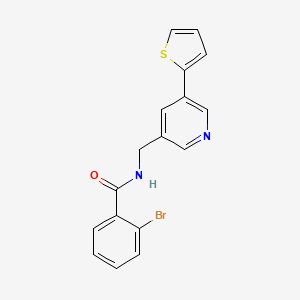![molecular formula C19H18N4O5S B2570192 N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1021062-63-4](/img/structure/B2570192.png)
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H18N4O5S and its molecular weight is 414.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Evaluation
One notable application is in the synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety for antibacterial purposes . Azab, Youssef, and El-Bordany (2013) conducted a study aiming to produce new heterocyclic compounds suitable as antibacterial agents. Their research involved synthesizing a range of pyran, pyridine, and pyridazine derivatives, among others, which demonstrated significant antibacterial activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Antimalarial and COVID-19 Applications
Another critical area is the investigation of antimalarial sulfonamides against COVID-19 . Fahim and Ismael (2021) examined the reactivity of certain sulfonamide derivatives for their antimalarial activity and potential application against COVID-19, utilizing computational calculations and molecular docking studies. Their findings indicated that specific sulfonamide compounds exhibited excellent antimalarial activity and promising selectivity indices, suggesting their utility in COVID-19 treatment strategies (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Enzyme Inhibition for Therapeutic Purposes
Furthermore, the synthesis of sulfonamide derivatives for enzyme inhibition represents a significant application. Stellenboom and Baykan (2019) developed new pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups, evaluated as inhibitors for carbonic anhydrase and cholinesterase. These compounds showed promising IC50 values against the enzymes, comparing favorably with known inhibitors. This research underscores the potential of sulfonamide derivatives in therapeutic applications, particularly in treating conditions mediated by these enzymes (N. Stellenboom & A. Baykan, 2019).
Antimicrobial and Antiproliferative Agents
El-Gilil (2019) explored N-ethyl-N-methylbenzenesulfonamide derivatives as antimicrobial and antiproliferative agents , synthesizing a new series of compounds with varied biological moieties. These compounds underwent screening for cytotoxic activity against human cell lines, revealing significant activity in specific derivatives. This work highlights the potential of sulfonamide derivatives in developing new antimicrobial and antiproliferative treatments (Shimaa M. Abd El-Gilil, 2019).
properties
IUPAC Name |
N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c24-19-6-4-16(14-2-1-7-20-13-14)22-23(19)9-8-21-29(25,26)15-3-5-17-18(12-15)28-11-10-27-17/h1-7,12-13,21H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVMJRGUZDBATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Tert-butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2570110.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2570113.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione](/img/structure/B2570117.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2570118.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea](/img/structure/B2570124.png)


![5-Chloro-2-(4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4-methyl-1,3-benzothiazole](/img/structure/B2570127.png)

![methyl 2-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2570131.png)
![1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2570132.png)